1-Iodo-4-methoxy-2-methylbenzene
Overview
Description
1-Iodo-4-methoxy-2-methylbenzene is a chemical compound with the empirical formula C8H9IO1. It is a solid substance1 and its molecular weight is 248.061.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-Iodo-4-methoxy-2-methylbenzene. However, it’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions2. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring2.Molecular Structure Analysis
The molecular structure of 1-Iodo-4-methoxy-2-methylbenzene consists of a benzene ring with iodine, methoxy, and methyl substituents1. The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the iodine (Iodo-) is at the 1st position, the methoxy (-methoxy) group is at the 4th position, and the methyl (-methyl) group is at the 2nd position1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-Iodo-4-methoxy-2-methylbenzene are not available in the sources I found. However, as a benzene derivative, it can participate in electrophilic aromatic substitution reactions2.Physical And Chemical Properties Analysis
1-Iodo-4-methoxy-2-methylbenzene is a solid substance1. Its molecular weight is 248.061. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources.Scientific Research Applications
Molecular Encapsulation and Interaction
1-Iodo-4-methoxy-2-methylbenzene has been studied for its role in the guest-induced assembly of molecular capsules. For instance, Kobayashi et al. (2003) explored how this compound, along with similar molecules, can induce the formation of a heterodimeric capsule in certain solvents. This study highlights the compound's ability to interact with molecular structures through CH-halogen and CH-pi interactions (Kobayashi et al., 2003).
Thermochemical Properties
The thermochemical properties of halogen-substituted methylbenzenes, including 1-Iodo-4-methoxy-2-methylbenzene, have been studied. Verevkin et al. (2015) conducted experimental measurements to understand the vapor pressures and enthalpies of such compounds, contributing to our understanding of their physical properties and potential applications in various scientific fields (Verevkin et al., 2015).
Catalytic Applications
1-Iodo-4-methoxy-2-methylbenzene has been used in various catalytic applications. For example, Niknam and Nasehi (2002) investigated its role in the catalytic cleavage of epoxides, highlighting its utility in organic synthesis (Niknam & Nasehi, 2002).
Polymer Research
The compound has also found application in polymer research. Moustafid et al. (1991) conducted a study on electrosynthesis and spectroscopic characterization of polymers derived from related methoxybenzene compounds, which may imply potential applications for 1-Iodo-4-methoxy-2-methylbenzene in this field (Moustafid et al., 1991).
Safety And Hazards
When handling 1-Iodo-4-methoxy-2-methylbenzene, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye3. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3. In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 1-Iodo-4-methoxy-2-methylbenzene in the sources. However, given its structure, it could potentially be used in research and development activities, particularly in the field of organic chemistry1.
properties
IUPAC Name |
1-iodo-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGOWDTHUONFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521147 | |
Record name | 1-Iodo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-methoxy-2-methylbenzene | |
CAS RN |
63452-69-7 | |
Record name | 1-Iodo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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